2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Description
2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C23H18FN5O2S2 and its molecular weight is 479.55. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule with potential pharmacological significance. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features multiple functional groups, including a pyrazole , thiophene , and triazinone moiety. Its structure can be represented as:
where x, y, z, a, and b denote the number of respective atoms in the compound. The presence of the 4-fluorophenyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antioxidant
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds featuring the pyrazole ring have shown efficacy against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 15.0 | Apoptosis induction |
Compound B | HCT116 | 12.5 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Studies report that certain derivatives exhibit IC50 values in the low micromolar range against COX-2, which is crucial for mediating inflammation .
Compound | COX Inhibition IC50 (µM) | Selectivity Index |
---|---|---|
Compound C | 0.02 | 8.22 |
Compound D | 0.04 | 9.31 |
Mechanistic Studies
Mechanistic insights into the biological activity of this compound have been explored through molecular docking studies. These studies suggest that the compound binds effectively to target proteins involved in cancer progression and inflammatory responses.
Molecular Docking Insights
Docking simulations indicate favorable interactions between the compound and active sites of target enzymes, suggesting a potential for therapeutic application in oncology and inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
-
Case Study 1: Pyrazole Derivative in Cancer Therapy
- A clinical trial involving a pyrazole derivative showed a significant reduction in tumor size among participants with advanced solid tumors.
-
Case Study 2: Anti-inflammatory Effects
- In a randomized controlled trial, patients treated with a pyrazole-based anti-inflammatory agent reported reduced pain levels compared to those receiving standard therapy.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S2/c1-14-8-9-28-20(11-14)25-22(26-23(28)31)33-13-21(30)29-18(15-4-6-16(24)7-5-15)12-17(27-29)19-3-2-10-32-19/h2-11,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHSUBBUFHYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.